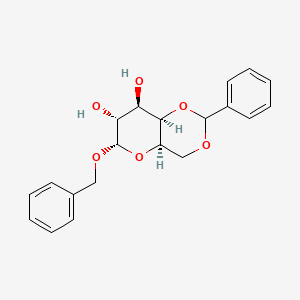

Benzyl 4,6-O-benzylidene-a-D-galactopyranoside

Description

Significance of Monosaccharide Derivatives in Synthetic Organic Chemistry

Monosaccharides are the fundamental building blocks of carbohydrates, serving as the starting point for the synthesis of more complex structures. fiveable.mewikipedia.org In synthetic organic chemistry, monosaccharide derivatives—simple sugars that have been chemically modified—are of paramount importance. biochemserye.com These derivatives serve as versatile chiral building blocks for creating a wide range of biologically significant molecules. sigmaaldrich.comfishersci.com

The modification of monosaccharides can involve replacing hydroxyl groups with other functionalities, such as amino groups to form amino sugars, or esterifying them with phosphoric acid to create sugar phosphates. biochemserye.combritannica.com These derivatives are not merely synthetic intermediates; they are often components of crucial biomolecules. For example, amino sugars are integral parts of glycolipids, glycoproteins, and certain antibiotics, while sugar phosphates form the backbone of DNA and RNA. biochemserye.compearson.com The inherent chirality and dense functionality of monosaccharides make their derivatives invaluable starting materials for the synthesis of natural products and pharmaceuticals, including antiviral medications and vitamin C (ascorbic acid), which is derived from glucose. fiveable.mebritannica.com

Strategic Importance of Benzylidene Acetals in Carbohydrate Functionalization

Among the vast arsenal (B13267) of protecting groups used in carbohydrate chemistry, benzylidene acetals hold a position of particular strategic importance. nih.govwikipedia.org Formed by the reaction of a diol with benzaldehyde (B42025), these cyclic acetals are commonly used to simultaneously protect 1,2- or 1,3-diols. wikipedia.org In the context of hexopyranosides like galactose, they preferentially protect the hydroxyl groups at the C-4 and C-6 positions, forming a rigid 1,3-dioxane (B1201747) ring system. This protection scheme leaves the remaining hydroxyl groups (at C-2 and C-3) available for further chemical transformations.

The primary advantage of the 4,6-O-benzylidene acetal (B89532) lies in its capacity for regioselective cleavage. nih.govresearchgate.net Under various reductive conditions, the acetal can be opened to selectively expose either the C-4 or the C-6 hydroxyl group, while the other remains protected as a benzyl (B1604629) ether. This regioselectivity is a powerful tool, as it allows chemists to differentiate between two positions that would otherwise have similar reactivity. researchgate.net For instance, the choice of reagents and solvent can direct the outcome of the reaction, yielding either a 4-O-benzyl ether (with a free 6-OH) or a 6-O-benzyl ether (with a free 4-OH). researchgate.nettandfonline.com Furthermore, the benzylidene acetal can serve a dual role; it can be directly oxidized to a C-6 carboxylic acid, providing an efficient pathway to synthetically challenging uronic acids. nih.govlookchem.com

Table 1: Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals

| Reagent System | Predominant Product | Reference |

|---|---|---|

| Borane-trimethylamine and aluminum chloride in toluene (B28343) | 4-O-benzyl ether (free 6-OH) | tandfonline.com |

| Borane-trimethylamine and aluminum chloride in tetrahydrofuran (B95107) | 6-O-benzyl ether (free 4-OH) | tandfonline.com |

| Triethylsilane (Et3SiH) and molecular iodine (I2) | 6-O-benzyl ether (free 4-OH) | organic-chemistry.org |

| Borane (B79455) activated by a Lewis acid | 6-O-benzyl ether (free 4-OH) | nih.govresearchgate.net |

| Borane without Lewis acid activation | 4-O-benzyl ether (free 6-OH) | nih.govresearchgate.net |

Contextualizing Benzyl 4,6-O-benzylidene-a-D-galactopyranoside within Advanced Carbohydrate Synthesis Paradigms

The compound this compound stands as a quintessential example of a versatile building block in advanced carbohydrate synthesis. scbt.com In this molecule, three key protecting groups are strategically positioned:

Anomeric Benzyl Group: The benzyl group at the anomeric (C-1) position serves as a stable protecting group that can be removed via hydrogenolysis. Its presence as an ether linkage makes it a non-participating group, which can influence the stereochemical outcome of glycosylation reactions at other positions.

4,6-O-Benzylidene Acetal: This group provides rigid protection for the C-4 and C-6 hydroxyls, as discussed previously.

Free C-2 and C-3 Hydroxyls: The availability of these two adjacent hydroxyl groups makes the compound an excellent glycosyl acceptor, ready for coupling with a glycosyl donor to begin the assembly of an oligosaccharide chain.

This specific arrangement allows for a multitude of synthetic routes. The free hydroxyls can be selectively protected themselves using an orthogonal strategy, or one can be used as a site for glycosylation. Subsequently, the regioselective opening of the benzylidene acetal can unveil either the C-4 or C-6 position for further chain extension. nih.govresearchgate.net This modularity makes this compound and its analogues indispensable in modern synthetic paradigms, including programmable one-pot synthesis and automated solid-phase synthesis, which aim to make the construction of complex glycans more efficient and accessible. nih.govucsb.edu

Table 2: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | CAS Number | Key Properties | Reference |

|---|---|---|---|---|

| This compound | C20H22O6 | 57783-86-5 | - | chemicalbook.com |

| Methyl 4,6-O-benzylidene-α-D-galactopyranoside | C14H18O6 | 4288-93-1 | Melting Point: 153-158 °C | sigmaaldrich.comnih.gov |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | C14H18O6 | 3162-96-7 | Melting Point: 164-165 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18+,19?,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-AKDAEUIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity and Regioselective Transformation Pathways of Benzyl 4,6 O Benzylidene a D Galactopyranoside

Regioselective Reductive Ring-Opening of the 4,6-O-Benzylidene Acetal (B89532)

The reductive ring-opening of the 4,6-O-benzylidene acetal is a powerful method for differentiating the C-4 and C-6 hydroxyl groups. nih.govresearchgate.net This transformation can be steered to selectively yield either a 4-O-benzyl ether with a free 6-OH group or a 6-O-benzyl ether with a free 4-OH group. nih.govresearchgate.net The outcome of this reaction is highly dependent on the choice of reducing agents, Lewis acids, and reaction conditions, allowing for precise control over the synthetic route. researchgate.nettaylorfrancis.com

Formation of 4-O-Benzyl Derivatives

The formation of a 4-O-benzyl ether, leaving the C-6 hydroxyl group free, is a common and synthetically valuable transformation. This outcome is typically achieved using a hydride donor in combination with a Lewis acid. taylorfrancis.com One of the classic and reliable reagent systems for this purpose is a combination of lithium aluminium hydride (LiAlH4) and aluminum chloride (AlCl3). taylorfrancis.com This method is known to provide 4-O-benzyl ethers in high yield and with excellent regioselectivity. taylorfrancis.com Another effective system involves the use of borane (B79455) tetrahydrofuran (B95107) complex (BH3·THF) with a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which cleanly cleaves 4,6-O-benzylidene acetals to give the corresponding 4-O-benzyl ethers exclusively. researchgate.net Mechanistically, when a borane reagent is not activated, the Lewis acid is the most electrophilic species present and coordinates to the more nucleophilic oxygen of the acetal, which is typically O-6. nih.govresearchgate.net This coordination directs the hydride attack to the C-4 oxygen, resulting in the formation of the 4-O-benzyl ether and a free hydroxyl group at C-6. nih.govresearchgate.net

Formation of 6-O-Benzyl Derivatives

Conversely, reaction conditions can be tuned to favor the formation of 6-O-benzyl derivatives, liberating the C-4 hydroxyl group. This regioselectivity is generally achieved when the reducing agent itself is rendered the most electrophilic species. nih.govresearchgate.net For instance, the reagent system of sodium cyanoborohydride (NaCNBH3) in the presence of an acid, such as HCl, provides the opposite regioselectivity to the LiAlH4-AlCl3 method, yielding the 6-O-benzyl ether. taylorfrancis.com Similarly, the use of triethylsilane (Et3SiH) and molecular iodine (I2) is a rapid, metal-free method that selectively produces 6-O-benzylated derivatives in excellent yields without the formation of 4-O-benzylated byproducts. organic-chemistry.org In borane-mediated reductions, when the borane is activated by a Lewis acid, it becomes the most electrophilic species. nih.govresearchgate.net It then coordinates to the most nucleophilic oxygen (O-6), leading to hydride delivery at the C-6 oxygen and subsequent ring-opening to produce the 6-O-benzyl ether. nih.govresearchgate.net The reductive ring-opening of methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-d-galactoside with diisobutylaluminium hydride (DIBAL-H) has been shown to selectively yield the 6-O-benzyl ether (methyl 2,3,6-tri-O-benzyl-alpha-d-galactoside), regardless of whether the DIBAL-H stock solution is prepared in toluene (B28343) or dichloromethane (B109758). nih.govsigmaaldrich.com

Influence of Reducing Agents and Lewis Acids on Regioselectivity

The choice of the reducing agent and the Lewis acid is the most critical factor in determining the direction of the benzylidene acetal opening. nih.gov The interplay between these reagents dictates which acetal oxygen (O-4 or O-6) is coordinated, thereby directing the hydride attack and defining the final product. researchgate.net There are essentially three mechanistic pathways that govern the regioselectivity. researchgate.net

Lewis Acid Directed (Formation of 4-O-Benzyl Ethers): With reagent combinations like LiAlH4-AlCl3 or BH3·THF without a strong activator, the Lewis acid (e.g., AlCl3) is the most electrophilic component. nih.govtaylorfrancis.com It coordinates preferentially to the sterically more accessible and often more basic O-6 atom. This directs the hydride to attack the C-4 position, cleaving the C4-O bond and resulting in the 4-O-benzyl ether. nih.govresearchgate.net

Activated Borane Directed (Formation of 6-O-Benzyl Ethers): When boranes are activated by a Lewis acid, the borane itself becomes the most electrophilic species. nih.govresearchgate.net This activated borane then coordinates to the most nucleophilic oxygen, O-6, leading to the cleavage of the C6-O bond and the formation of the 6-O-benzyl ether. nih.govresearchgate.net

Oxocarbenium Ion Pathway: In some cases, particularly in nonpolar solvents, a strong Lewis acid can lead to the formation of a fully developed oxocarbenium ion intermediate, which is then reduced by the hydride source. researchgate.net

The following table summarizes the effects of various reagent systems on the regioselective opening of 4,6-O-benzylidene acetals in hexopyranosides.

| Reducing Agent/Lewis Acid System | Major Product | Proposed Mechanism | Reference |

|---|---|---|---|

| LiAlH₄ - AlCl₃ | 4-O-Benzyl derivative | Lewis acid coordinates to O-6 | taylorfrancis.com |

| BH₃·THF - TMSOTf (cat.) | 4-O-Benzyl derivative | Lewis acid-directed cleavage | researchgate.net |

| NaCNBH₃ - HCl | 6-O-Benzyl derivative | Complementary to LiAlH₄-AlCl₃ | taylorfrancis.com |

| Et₃SiH - I₂ | 6-O-Benzyl derivative | Selective for 6-O-benzylation | organic-chemistry.org |

| DIBAL-H | 6-O-Benzyl derivative (in galactosides) | Selective cleavage irrespective of solvent | nih.govsigmaaldrich.com |

| BH₃·NMe₃ (activated by Lewis Acid) | 6-O-Benzyl derivative | Activated borane coordinates to O-6 | researchgate.net |

Solvent Effects and Reaction Condition Optimization in Reductive Cleavage

While the reagents play the primary role, solvent and other reaction conditions can also influence the efficiency and, in some cases, the selectivity of the reductive cleavage. For certain substrates and reagent combinations, the choice of solvent can significantly alter the product distribution. For instance, in the reductive opening of benzylidene-protected glucosides and mannosides with DIBAL-H, using a toluene stock solution versus a dichloromethane stock solution can invert the regioselectivity. nih.govresearchgate.net However, for the corresponding galactoside derivative, the reaction gives the 6-O-benzyl derivative selectively, irrespective of the solvent used for the DIBAL-H solution. nih.govsigmaaldrich.com

In borane reductions, reactions in nonpolar solvents like toluene may proceed through an oxocarbenium ion, whereas reactions in more coordinating solvents like THF can follow a pathway where the Lewis acid directs the regioselectivity. researchgate.net Optimization of reaction conditions such as temperature and reaction time is also crucial. The Et3SiH and I2 system, for example, is effective at low temperatures (0–5°C) with very short reaction times (10–30 minutes), which helps to minimize side reactions. organic-chemistry.org Strict anhydrous conditions are often necessary to prevent quenching of the highly reactive hydride reagents and Lewis acids. researchgate.net

Selective Functionalization of Unprotected Hydroxyl Groups (O-2, O-3)

With the C-4 and C-6 hydroxyls masked by the benzylidene acetal, the C-2 and C-3 hydroxyls of Benzyl (B1604629) 4,6-O-benzylidene-a-D-galactopyranoside are available for further functionalization. These two secondary hydroxyl groups form a cis-diol system, and their relative reactivity can be exploited to achieve regioselective acylation or alkylation, although this can be challenging.

Regioselective Acylation and Alkylation Strategies

Achieving regioselectivity in the functionalization of the C-2 and C-3 diol is a significant synthetic challenge. The relative nucleophilicity of these hydroxyl groups can be influenced by subtle steric and electronic factors, as well as the reaction conditions employed.

For acylation, particularly benzoylation, various methods have been developed. The use of transition metal promoters can direct the reaction to a specific hydroxyl group. For instance, benzoylation of 4,6-O-benzylidene acetals of β-D-galactopyranosides with benzoic anhydride (B1165640) in the presence of Cu(CF3COO)2 tends to give the 3-O-benzoate with high regioselectivity. researchgate.net Similarly, using benzoyl chloride with MoO2(acac)2 as a catalyst also leads to regioselective 3-O-substitution in D-galactose derivatives. researchgate.net

In the case of alkylation, solvent choice has been shown to be a powerful tool for controlling regioselectivity. For the related α-glucoside, it was observed that mono-benzylation could be achieved selectively at the C-2 position by switching the solvent from DMF to THF. nih.gov This highlights the potential for solvent-mediated control in directing alkylating agents. While metal-promoted alkylations have been explored, they can sometimes prove undependable. nih.gov

The following table provides examples of regioselective functionalization strategies for 4,6-O-benzylidene protected pyranosides.

| Substrate Type | Reagents | Solvent | Position Functionalized | Product | Reference |

|---|---|---|---|---|---|

| β-D-Galactopyranoside | Benzoic anhydride, Cu(CF₃COO)₂ | Acetonitrile | O-3 | 3-O-Benzoate | researchgate.net |

| D-Galactopyranoside | Benzoyl chloride, MoO₂(acac)₂ | - | O-3 | 3-O-Benzoate | researchgate.net |

| α-D-Glucopyranoside | NaH, BnBr, Bu₄NI | THF | O-2 | 2-O-Benzyl ether | nih.gov |

Derivatization through Stannylene Acetal Intermediates

The formation of stannylene acetals by reacting diols with dialkyltin oxides, most commonly dibutyltin (B87310) oxide, provides a powerful method for the regioselective derivatization of Benzyl 4,6-O-benzylidene-a-D-galactopyranoside. The two free hydroxyl groups at the C-2 and C-3 positions react to form a five-membered 2,3-O-dibutylstannylene ring. This intermediate activates the oxygen atoms and enhances their nucleophilicity, while also imposing steric and electronic biases that direct subsequent reactions to a specific position.

The regioselectivity of acylation or alkylation of these stannylene intermediates is governed by a combination of factors, including the nature of the electrophile, the solvent, and the inherent reactivity of the oxygen atoms within the stannylene ring. In the case of galactopyranosides, which possess an axial hydroxyl group at C-4 and an equatorial one at C-3 within the constrained 4,6-O-benzylidene system, the formation of the 2,3-O-stannylene acetal leads to preferential activation of one hydroxyl group over the other. Generally, acylation tends to occur at the more nucleophilic oxygen, which is influenced by the coordination to the tin atom. For instance, benzoylation of 4,6-O-benzylidene acetals of β-D-galactopyranosides in the presence of certain transition metals has been shown to yield 3-O-benzoates with high regioselectivity. researchgate.net

A key application of this methodology is the regioselective oxidation of one of the hydroxyl groups. The stannylene intermediate of this compound can be selectively oxidized to the corresponding ketone. For example, oxidation with bromine can afford the C-3 keto derivative in high yield, demonstrating the utility of this approach for targeted modifications. nih.gov

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 1. Bu₂SnO, MeOH, reflux; 2. Br₂ | Benzyl 4,6-O-benzylidene-a-D-xylo-hexopyranosid-3-ulose | 72% | nih.gov |

| Methyl 4,6-O-benzylidene-β-D-galactopyranoside | 1. Bu₂SnO; 2. Benzoyl chloride, MoO₂(acac)₂ | Methyl 3-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside | Good | researchgate.net |

Halogenation Reactions and Acyl Migration Phenomena

Halogenation at Primary Positions

The 4,6-O-benzylidene acetal of galactopyranosides is not merely a protecting group; it can be actively manipulated to introduce functionality at the C-6 and C-4 positions. A prominent example of this is the Hanessian-Hullar reaction, which involves the radical-initiated ring opening of the benzylidene acetal using N-bromosuccinimide (NBS). nih.govorgsyn.org This reaction provides a direct route to 6-bromo-6-deoxy sugars, which are valuable precursors for synthesizing deoxy, amino, and thio sugars.

In the case of 4,6-O-benzylidene-protected galactopyranosides, the reaction with NBS typically results in the formation of a 4-O-benzoyl-6-bromo-6-deoxy derivative. nih.govnih.gov The accepted mechanism involves the initial abstraction of the benzylic proton by a bromine radical, followed by cleavage of the C6–O6 bond and attack of a bromide ion at C-6. The benzoyl group is consequently transferred to the C-4 hydroxyl. This regioselectivity is a hallmark of the reaction for 1,3-dioxane-type benzylidene acetals. nih.govnih.gov

Studies on methyl 4,6-O-benzylidene-β-D-galactopyranoside have shown that the initially formed kinetic product, methyl 4-O-benzoyl-6-bromo-6-deoxy-β-D-galactopyranoside, can rearrange under the reaction conditions to a more thermodynamically stable product, methyl 4-O-benzoyl-3-bromo-3-deoxy-β-D-gulopyranoside, likely proceeding through a 3,6-anhydro intermediate. nih.govnih.gov This highlights the complex reactivity pathways that can follow the initial halogenation.

| Substrate | Reagents | Kinetic Product | Yield (Kinetic) | Thermodynamic Product | Yield (Thermodynamic) | Reference |

|---|---|---|---|---|---|---|

| Methyl 4,6-O-benzylidene-β-D-galactopyranoside | NBS, BaCO₃, CCl₄/DCE, reflux | Methyl 4-O-benzoyl-6-bromo-6-deoxy-β-D-galactopyranoside | 21% | Methyl 4-O-benzoyl-3-bromo-3-deoxy-β-D-gulopyranoside | 58% | nih.gov |

Mechanistic Aspects of Acyl Migration in Derivatives

Acyl migration is a well-documented phenomenon in carbohydrate chemistry, where an acyl group, such as a benzoyl group, moves between adjacent hydroxyl groups. doria.fibohrium.com This intramolecular transesterification is typically reversible and can be catalyzed by either acid or base. The generally accepted mechanism proceeds through the formation of a five-membered cyclic, tetrahedral orthoester intermediate. nih.govdoria.fibohrium.com

In derivatives of this compound, where selective acylation might have been performed at either the C-2 or C-3 position, subsequent reaction conditions can induce acyl migration between these two positions. For example, if a benzoyl group is located at the C-2 position, a neighboring C-3 hydroxyl group can act as an intramolecular nucleophile.

The mechanism under basic conditions starts with the deprotonation of the free hydroxyl group (e.g., at C-3) to form an alkoxide. nih.govabo.firesearchgate.net This alkoxide then attacks the carbonyl carbon of the adjacent ester (at C-2). This leads to the formation of a neutral orthoester intermediate. The orthoester can then collapse in one of two ways: it can revert to the starting materials, or it can open to form the product where the acyl group has migrated to the C-3 position. The position of the equilibrium is dependent on the relative thermodynamic stability of the two isomers. Factors influencing this stability include steric interactions and the inherent reactivity of the hydroxyl groups (primary vs. secondary, axial vs. equatorial). researchgate.net The anomeric configuration and the relative stereochemistry of other substituents on the pyranose ring also play a significant role in the rate and equilibrium position of the migration. nih.govresearchgate.net

Oxidative Transformations and Modulations of the Galactopyranoside Scaffold

Oxidation of the free hydroxyl groups at the C-2 and C-3 positions of this compound provides access to versatile keto-sugar intermediates. These ulosides are valuable precursors for a range of transformations, including epimerization (e.g., conversion from the galacto to the gulo configuration), glycosylation reactions with modified reactivity, and the introduction of new functional groups via nucleophilic addition to the carbonyl.

Various modern oxidation methods can be employed to effect these transformations under mild conditions, preserving the acid-labile benzylidene and benzyl protecting groups. As mentioned previously, regioselective oxidation can be achieved via stannylene acetal intermediates. nih.gov

Alternatively, activated dimethyl sulfoxide (B87167) (DMSO) oxidations, such as the Swern and Parikh-Doering reactions, are highly effective for the oxidation of the secondary hydroxyls of protected carbohydrates.

Swern Oxidation : This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate DMSO, followed by the addition of the alcohol and a hindered base like triethylamine. The reaction proceeds at low temperatures (typically -78 °C), offering high chemoselectivity.

Parikh-Doering Oxidation : This protocol uses the sulfur trioxide-pyridine complex to activate DMSO and can be conveniently run at or above 0 °C. wikipedia.orgchem-station.comnrochemistry.com It is often considered milder and operationally simpler than the Swern oxidation. chem-station.com

The application of these methods to this compound would yield either the 2-ulose or 3-ulose, depending on which hydroxyl group might have been previously protected. If both C-2 and C-3 hydroxyls are free, oxidation would likely result in a mixture of products, necessitating chromatographic separation. The resulting ketones are pivotal for further scaffold modulation, enabling the synthesis of rare sugars and complex carbohydrate structures.

| Reaction Name | Oxidant/Activator | Base | Typical Temperature | Key Features |

|---|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride / TFAA | Triethylamine (Et₃N) | -78 °C | High yields, requires cryogenic temperatures. |

| Parikh-Doering Oxidation | DMSO, SO₃·Pyridine | Triethylamine (Et₃N) | 0 °C to Room Temp. | Mild conditions, avoids low temperatures. chem-station.com |

| Stannylene-mediated Oxidation | Bu₂SnO (activator), Br₂ (oxidant) | N/A | Variable | Allows for regioselective oxidation of diols. nih.gov |

Conformational Analysis and Structural Characterization of Benzyl 4,6 O Benzylidene a D Galactopyranoside

Elucidation of Solution-State Conformations via Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure and conformation of molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a detailed picture of the covalent structure and spatial arrangement of atoms can be constructed.

Detailed 1D and 2D NMR Assignment (¹H, ¹³C)

The ¹H NMR spectrum would show distinct signals for the anomeric proton (H-1), the pyranose ring protons (H-2 to H-5), the exocyclic methylene (B1212753) protons (H-6a, H-6b), the benzylic protons of the O-benzyl group, the acetal (B89532) proton (CHPh), and the aromatic protons from both the benzyl (B1604629) and benzylidene groups. The ¹³C NMR spectrum would similarly show signals for each unique carbon atom, including the anomeric carbon (C-1), the pyranose ring carbons (C-2 to C-6), the acetal carbon, and the carbons of the aromatic rings and the benzyl group methylene.

Assignment is achieved using a suite of 2D NMR experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-1 to H-2, H-2 to H-3), allowing for the tracing of the proton network within the pyranose ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, enabling the assignment of carbon resonances based on the already assigned proton signals.

Analysis of Coupling Constants for Conformational Insights

Proton-proton coupling constants (³JH,H), extracted from high-resolution 1D ¹H NMR spectra, provide invaluable information about the dihedral angles between adjacent protons, which in turn defines the conformation of the pyranose ring. miamioh.edu The relationship between dihedral angle (φ) and the three-bond coupling constant is described by the Karplus equation. miamioh.edu

For hexopyranosides like the title compound, the galactopyranose ring is expected to adopt a stable chair conformation (⁴C₁). In this conformation, the substituents at each carbon atom are either in an axial or equatorial position. The magnitude of the ³JH,H values can confirm this conformation:

³Jax,ax (axial-axial coupling): Typically large, in the range of 8–12 Hz, corresponding to a dihedral angle of ~180°.

³Jax,eq (axial-equatorial coupling): Small, in the range of 2–5 Hz, for a dihedral angle of ~60°.

³Jeq,eq (equatorial-equatorial coupling): Also small, typically 1–4 Hz, for a dihedral angle of ~60°.

In the ⁴C₁ chair conformation of an α-D-galactopyranoside, the expected orientations and corresponding coupling constants are:

J1,2: H-1 is axial and H-2 is equatorial, resulting in a small coupling constant (~3-4 Hz).

J2,3: H-2 is equatorial and H-3 is equatorial, resulting in a small coupling constant (~1-3 Hz).

J3,4: H-3 is equatorial and H-4 is axial, resulting in a small coupling constant (~3-5 Hz).

J4,5: H-4 is axial and H-5 is axial, leading to a large coupling constant (~8-10 Hz).

Analysis of these specific J-values allows for the definitive confirmation of the ⁴C₁ chair conformation in solution. nih.gov

Multi-nuclear NMR Studies (e.g., ¹¹⁹Sn NMR for Stannylene Derivatives)

To achieve regioselective alkylation or acylation of the free C-2 and C-3 hydroxyl groups, Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is often converted into a dibutylstannylene acetal. The structure of these tin-containing intermediates in solution can be complex, involving equilibria between different oligomeric species. ¹¹⁹Sn NMR spectroscopy is a direct method to probe the coordination environment of the tin atom and characterize these species.

Studies have shown that the dibutylstannylene acetal of this compound exists in solution as a complex mixture of dimers, trimers, and potentially tetramers. The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number of the tin atom:

Tetracoordinate tin: Resonates in the range of -20 to -40 ppm.

Pentacoordinate tin: Resonates in the range of -100 to -170 ppm.

Hexacoordinate tin: Resonates in the range of -230 to -300 ppm.

The observation of signals predominantly in the pentacoordinate region for the stannylene derivative of the title compound confirms the formation of oligomers (like dimers) where tin atoms are involved in intermolecular coordination through oxygen atoms. The presence of multiple signals in the ¹¹⁹Sn spectrum indicates the coexistence of different oligomeric structures in solution, and the relative intensities of these signals can provide information about the position of the equilibrium.

Solid-State Structural Determination by X-ray Crystallography

While NMR spectroscopy provides detailed information about the structure in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A search of the published scientific literature and crystallographic databases did not yield a specific X-ray crystal structure for this compound. Therefore, detailed solid-state structural parameters such as precise bond lengths, angles, and crystal packing information for this specific molecule cannot be presented. The determination of its crystal structure would be a valuable contribution to the field, providing a benchmark for comparison with solution-state conformations and computational models.

Spectroscopic Investigations for Studying Intermolecular Interactions and Aggregation Behavior (e.g., in self-assembly studies)

Carbohydrate derivatives, particularly those with rigid structural motifs and hydrogen-bonding functionalities, can act as building blocks for supramolecular structures through self-assembly. These assemblies can form materials like gels, liquid crystals, and nanoparticles. The intermolecular forces driving this aggregation include hydrogen bonding (via the free -OH groups), π-π stacking (from the aromatic rings), and van der Waals interactions.

While specific studies on the aggregation behavior of this compound were not found, research on analogous 4,6-O-benzylidene protected glucose and glucosamine (B1671600) derivatives demonstrates their capacity to act as low molecular weight gelators (LMWGs). researchgate.net These molecules can self-assemble in organic solvents or aqueous mixtures to form extensive fibrous networks, entrapping the solvent to create a supramolecular gel. researchgate.net

The techniques used to study such aggregation phenomena are varied:

Optical and Electron Microscopy: To visualize the morphology of the self-assembled structures, such as the fibrous network of a gel.

FTIR Spectroscopy: To probe changes in hydrogen bonding upon aggregation. A shift in the O-H stretching frequency is indicative of its involvement in intermolecular interactions within the assembly.

¹H NMR Spectroscopy: Changes in chemical shifts, particularly of the hydroxyl and aromatic protons, upon aggregation or gelation can provide insights into the specific interactions (e.g., hydrogen bonding, π-π stacking) that drive the self-assembly process. researchgate.net

Rheology: To measure the mechanical properties of the resulting materials, such as the strength and stability of a gel.

Based on its structural similarity to known carbohydrate-based gelators, it is plausible that this compound could also exhibit interesting self-assembly properties, driven by hydrogen bonds at the C2-OH and C3-OH positions and π-stacking of the benzyl and benzylidene groups.

Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and confirming its elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for carbohydrate analysis as they can ionize molecules with minimal fragmentation.

The molecular formula of this compound is C₂₀H₂₂O₆, with a monoisotopic mass of 358.1416 Da. In ESI-MS, the compound is typically observed as adducts with cations. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

| Ion Adduct | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₂₀H₂₃O₆]⁺ | 359.1495 |

| [M+Na]⁺ | [C₂₀H₂₂O₆Na]⁺ | 381.1314 |

| [M+K]⁺ | [C₂₀H₂₂O₆K]⁺ | 397.1054 |

Beyond simple characterization, MS is a powerful tool for reaction monitoring. For example, in a glycosylation reaction where this compound acts as an acceptor, ESI-MS can be used in a high-throughput fashion to monitor the disappearance of the acceptor's molecular ion and the appearance of the product's molecular ion. rsc.org This allows for rapid optimization of reaction conditions such as catalyst, solvent, and temperature, by providing a quick and quantitative measure of reaction conversion without the need for chromatographic separation of each sample. rsc.org Tandem mass spectrometry (MS/MS) can further be used to fragment the product ion to confirm its structure.

Mechanistic Insights into Reactions Involving Benzyl 4,6 O Benzylidene a D Galactopyranoside

Reaction Mechanism Studies of 4,6-O-Benzylidene Acetal (B89532) Cleavage

The 4,6-O-benzylidene acetal is a widely used protecting group in carbohydrate chemistry due to its stability and the potential for regioselective cleavage to unmask either the C4 or C6 hydroxyl group. The mechanism of this cleavage is highly dependent on the reagents and conditions employed.

The regioselective reductive opening of 4,6-O-benzylidene acetals is a powerful tool for differentiating the C4 and C6 hydroxyl groups. The outcome of this reaction is largely dictated by the coordination of a Lewis acid to one of the two oxygen atoms of the acetal ring. Mechanistic studies, particularly on borane-mediated reductions, have shown that the Lewis acid's role is paramount in determining which C-O bond is cleaved. nih.govresearchgate.net

In reagent systems like LiAlH₄-AlCl₃ or BH₃·THF-TMSOTf, the Lewis acid (AlCl₃ or the silyl cation) preferentially coordinates to the more sterically accessible O6 atom. researchgate.nettaylorfrancis.com This coordination makes the C6-O bond more susceptible to nucleophilic attack by the hydride reagent, leading to the cleavage of this bond. The result is the formation of a 4-O-benzyl ether with a free hydroxyl group at the C6 position. taylorfrancis.com Conversely, in other systems, if the hydride source is activated by a Lewis acid, the borane (B79455) itself may become the most electrophilic species, coordinating to the most nucleophilic oxygen (typically O6) to yield 6-O-benzyl ethers. nih.govresearchgate.net However, if the borane is not activated, the Lewis acid coordinates to O6, resulting in the formation of the 4-O-benzyl ether. nih.govresearchgate.net

The choice of Lewis acid and hydride source thus provides a reliable method for controlling the regiochemical outcome of the acetal cleavage.

| Reagent System | Lewis Acid | Predominant Product | Reference |

|---|---|---|---|

| LiAlH₄-AlCl₃ | AlCl₃ | 4-O-benzyl ether (free 6-OH) | taylorfrancis.com |

| NaCNBH₃-HCl | H⁺ | 6-O-benzyl ether (free 4-OH) | taylorfrancis.com |

| BH₃·THF–TMSOTf | TMS⁺ | 4-O-benzyl ether (free 6-OH) | researchgate.net |

| Borane (unactivated) + Lewis Acid | Various | 4-O-benzyl ether (free 6-OH) | nih.gov |

In non-reductive cleavage reactions, such as those mediated by N-bromosuccinimide (NBS) or oxidative reagents, the mechanism proceeds through charged intermediates. nih.govresearchgate.net The reaction initiated by NBS on 4,6-O-benzylidene acetals of galactopyranosides has been shown to follow an ionic pathway. nih.govresearchgate.net This pathway involves the formation of a key oxacarbenium ion intermediate. thieme-connect.com

The initial step is thought to be the attack of a bromine radical at the benzylic position, followed by oxidation to form a benzyl (B1604629) bromide species which then fragments. researchgate.net This fragmentation generates a stabilized benzoxonium ion (a type of oxacarbenium ion) and a bromide ion. Subsequent attack by a nucleophile, such as water or an alcohol, on the oxacarbenium ion leads to a hemi-orthoester, which then collapses to yield the final 4-O-benzoyl and 6-bromo-6-deoxy products. nih.govthieme-connect.com The preferential cleavage of the C6-O6 bond is consistent across galacto-, gluco-, and mannopyranoside series under these conditions. nih.govresearchgate.net Direct evidence for the existence of oxacarbenium ion intermediates in the cleavage of other chiral acetals supports this mechanistic hypothesis. acs.org

Stereochemical Control in Glycosylation Reactions

The 4,6-O-benzylidene group on a galactopyranoside donor, such as Benzyl 4,6-O-benzylidene-a-D-galactopyranoside, exerts a profound influence on the stereochemical outcome of glycosylation reactions. It restricts the conformation of the pyranose ring, which in turn affects the trajectory of the incoming nucleophile (the glycosyl acceptor).

The formation of either an α- or β-glycosidic linkage is governed by a delicate balance of several factors, including the nature of the protecting groups, the reactivity of the donor and acceptor, the solvent, and the promoter. nih.govresearchgate.net For 4,6-O-benzylidene protected galactopyranosyl donors, the outcome often lies on a continuum between Sₙ1 and Sₙ2 reaction mechanisms. researchgate.net

A widely accepted model suggests that the reaction proceeds through glycosyl triflate intermediates, which exist in equilibrium between a covalent species, a contact ion pair (CIP), and a solvent-separated ion pair (SSIP). nih.gov

β-Selectivity: Is favored by attack on the contact ion pair (CIP), which is a more Sₙ2-like pathway.

α-Selectivity: Is favored by attack on the solvent-separated ion pair (SSIP) or the dissociated oxacarbenium ion, which is a more Sₙ1-like pathway. nih.gov

The 4,6-O-benzylidene group generally promotes α-selectivity in galactosyl donors that have non-participating ether protecting groups at C2 and C3. nih.gov This is because the rigid acetal ring system is thought to disfavor the formation of an intermediate that would lead to the β-product, thereby favoring the pathway through the SSIP to give the α-glycoside. nih.gov The selectivity is also highly dependent on the nucleophilicity of the acceptor; weaker nucleophiles tend to give higher α-selectivity. researchgate.netnih.gov

Protecting groups do more than simply mask functional groups; they actively influence the reactivity and stereochemistry of glycosylation reactions. nih.govsemanticscholar.org The substituent at the C2 position is particularly critical.

Participating Groups: An acyl group (like acetate (B1210297) or benzoate) at the C2 position typically leads to the formation of 1,2-trans-glycosides. nih.gov In the case of a galactose donor, this means strong β-selectivity. The mechanism involves neighboring group participation, where the C2-acyl group attacks the anomeric center to form a stable bicyclic dioxolenium ion intermediate. The glycosyl acceptor can then only attack from the opposite (α) face, resulting exclusively in the β-glycoside. nih.gov

Non-Participating Groups: Ether protecting groups (like benzyl or silyl ethers) at C2 are considered non-participating. With these groups, the stereochemical outcome is dictated by other factors, such as the anomeric effect, solvent, temperature, and the influence of other protecting groups like the 4,6-O-benzylidene acetal. nih.gov In these cases, 4,6-O-benzylidene protected galactosyl donors often favor the formation of 1,2-cis-glycosides (α-glycosides). nih.gov

Interestingly, there are reports where 4,6-O-benzylidene protected galactosyl donors with participating groups at C2 have unexpectedly favored the formation of α-glycosides, indicating that the directing effect of the benzylidene group can sometimes override the neighboring group participation, especially with certain promoters. nih.govnih.gov Furthermore, remote participation by acyl groups at C4 has been shown to influence stereoselectivity, with electron-donating acyl groups enhancing α-selectivity. nih.gov

| C2-Protecting Group | Mechanism | Typical Outcome for Galactose Donor | Reference |

|---|---|---|---|

| Acyl (e.g., Acetate, Benzoate) | Neighboring Group Participation | β-glycoside (1,2-trans) | nih.gov |

| Ether (e.g., Benzyl) | Sₙ1/Sₙ2 continuum | α-glycoside (1,2-cis) with 4,6-O-benzylidene | nih.gov |

Theoretical and Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of glycosylation reactions. Density Functional Theory (DFT) and other high-level methods are used to model the structures and energies of transient species like oxacarbenium ions and transition states. nih.gov

These studies have provided significant insights into the conformational preferences of glycosyl cations. For the galactopyranosyl (Galp) cation, computations have identified two low-energy conformers: the ⁴H₃ half-chair and the ⁵S₁ skew boat. acs.org The presence of the 4,6-O-benzylidene acetal dramatically influences the relative energies of these conformers, restricting the conformational landscape and thereby affecting the facial selectivity of nucleophilic attack. nih.gov

Computational models have also been used to rationalize the reversal of selectivity observed between 4,6-O-benzylidene protected mannosyl donors (β-selective) and glucosyl donors (α-selective). nih.gov These models suggest that the stereochemical outcome is determined by the torsional strain engendered in the transition state leading to the oxacarbenium ion. The benzylidene group opposes the formation of the oxacarbenium ion due to this strain, but its effect is different depending on the stereochemistry at C2 and C3. nih.govnih.gov Such theoretical approaches are crucial for developing predictive models of stereoselectivity and for the rational design of new glycosyl donors. nih.gov

Quantum Mechanical (e.g., DFT) Calculations for Conformational Energy Landscapes

The conformational flexibility of the pyranose ring and its substituents is a critical determinant of a carbohydrate's reactivity. The presence of a rigid 4,6-O-benzylidene acetal significantly constrains the conformational space available to the galactopyranoside ring. Density Functional Theory (DFT) is a powerful method for exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them.

While a complete conformational energy landscape for this compound is not extensively documented in publicly available literature, computational studies on analogous structures provide significant insights. DFT calculations are widely considered a robust method for the conformational analysis of carbohydrates researchgate.net. The benzylidene acetal locks the C6-O6 bond in a conformation that is antiperiplanar to the C5-O5 bond. This orientation is believed to maximize the electron-withdrawing effect of the acetal, which in turn destabilizes any developing positive charge at the anomeric center, such as in a glycosyl oxocarbenium ion intermediate acs.org.

The primary influence of the 4,6-O-benzylidene group is the rigidification of the pyranose ring system. This acetal is known to stabilize the α-anomer of galactopyranose derivatives relative to their monocyclic counterparts nih.gov. The inherent rigidity limits the pyranose ring to conformations that can accommodate the fused bicyclic system. Typically, for a galactopyranoside, the 4C1 chair conformation is dominant. Computational studies on related systems suggest that the presence of the benzylidene acetal reinforces this preference, disfavoring alternative conformations like boat or skew-boat forms due to increased steric strain. DFT calculations allow for the precise determination of the relative energies of these conformers and the transition states that separate them, providing a quantitative understanding of the molecule's conformational preferences.

Table 1: Predicted Relative Energies of Pyranose Ring Conformations for a Generic 4,6-O-Benzylidene-a-D-galactopyranoside

| Conformation | Relative Energy (kcal/mol) - DFT Calculation |

| 4C1 (Chair) | 0.0 (Global Minimum) |

| Skew-Boat | > 5.0 |

| Boat | > 7.0 |

| 1C4 (Chair) | > 10.0 |

Note: This table is illustrative and based on general principles of carbohydrate conformational analysis. Actual values would require specific DFT calculations for the named compound.

Modeling of Reaction Pathways and Transition States

Computational modeling has been instrumental in elucidating the mechanisms of reactions involving this compound, particularly in glycosylation reactions where stereochemical outcomes are paramount. The 4,6-O-benzylidene protecting group is often employed to direct the stereoselective formation of 1,2-cis glycosidic linkages researchgate.net.

The mechanism of these reactions is thought to proceed through oxocarbenium ion intermediates. DFT and other high-level computational methods can model the structure and stability of these transient species researchgate.net. Recent studies combining cryogenic infrared ion spectroscopy with computational methods have provided detailed structures of glycosyl cations bearing 4,6-O-benzylidene groups. These investigations have revealed that for galactose derivatives, the intermediates can form anhydro cations, a structural feature that correlates well with the stereoselective outcome of SN1-type glycosylations researchgate.net.

The modeling of reaction pathways involves mapping the energy profile as the reactants are converted to products. This includes the identification of intermediates and, crucially, the transition state structures. The energy of the transition state determines the reaction rate, and its geometry provides insights into the factors controlling stereoselectivity. For example, in a glycosylation reaction, the trajectory of the incoming nucleophile's attack on the oxocarbenium ion can be modeled to predict whether the α or β anomer will be preferentially formed. The presence of the benzylidene acetal influences the facial selectivity of this attack by sterically hindering one face of the pyranose ring.

Prediction of Regioselectivity in Chemical Transformations

The this compound molecule has several reactive sites, and predicting the regioselectivity of a given transformation is a key challenge. Computational models can be employed to understand and predict these outcomes. Two notable examples are the Hanessian-Hullar reaction and the reductive cleavage of the benzylidene acetal.

The Hanessian-Hullar reaction involves the N-bromosuccinimide (NBS)-mediated fragmentation of benzylidene acetals. In the case of 4,6-O-benzylidene protected galactopyranosides, this reaction can potentially lead to products of cleavage at either the C4-O or C6-O bond of the acetal. Studies have shown that the reaction proceeds with a high degree of regioselectivity, favoring the formation of the 6-bromo-6-deoxy-4-O-benzoyl product researchgate.net. This selectivity is attributed to an ionic mechanism where the initial radical abstraction is followed by cleavage of the C6-O6 bond researchgate.net. Computational modeling can rationalize this preference by comparing the stability of the intermediates and the activation energies for the competing pathways.

Another important transformation is the regioselective reductive opening of the benzylidene acetal, which can provide either a free 4-hydroxyl or a free 6-hydroxyl group, depending on the reagents used. For instance, using LiAlH4-AlCl3 typically results in the formation of a 4-O-benzyl ether with a free 6-OH group. Conversely, reagents like NaCNBH3-HCl can lead to the opposite regioselectivity. The outcome of these reactions is often influenced by the coordination of the Lewis acid to one of the acetal oxygen atoms. DFT calculations can model these coordination complexes and the subsequent hydride delivery to predict the favored product. The regioselectivity is often dictated by a combination of steric and electronic factors, which can be dissected using computational analysis.

Table 2: Regioselectivity in Reductive Opening of 4,6-O-Benzylidene Acetals in Galactopyranosides

| Reagent System | Major Product | Minor Product |

| LiAlH4 / AlCl3 | 4-O-Benzyl ether (free 6-OH) | 6-O-Benzyl ether (free 4-OH) |

| NaCNBH3 / HCl | 6-O-Benzyl ether (free 4-OH) | 4-O-Benzyl ether (free 6-OH) |

| Et3SiH / TfOH | 6-O-Benzyl ether (free 4-OH) | - |

| Et3SiH / PhBCl2 | 4-O-Benzyl ether (free 6-OH) | - |

Applications of Benzyl 4,6 O Benzylidene a D Galactopyranoside As a Versatile Synthetic Building Block

Construction of Complex Oligosaccharides and Glycoconjugates

The precise architecture of oligosaccharides and glycoconjugates is crucial for their biological function. Benzyl (B1604629) 4,6-O-benzylidene-a-D-galactopyranoside serves as a foundational element in the assembly of these intricate molecules, enabling chemists to construct specific glycosidic linkages and introduce diverse functionalities.

Precursors for Naturally Occurring Carbohydrate Structures

The synthesis of naturally occurring carbohydrate structures is a testament to the utility of well-designed building blocks. Benzyl 4,6-O-benzylidene-a-D-galactopyranoside and its derivatives have been instrumental in the preparation of fragments of larger biomolecules, such as mucins. For instance, the glycosylation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-galactopyranoside with a protected galactopyranosyl bromide has been a key step in the synthesis of synthetic mucin fragments. taylorfrancis.com This reaction underscores the role of the benzylidene-protected galactopyranoside as a crucial acceptor, guiding the formation of the desired glycosidic bond. Following a series of protection and deprotection steps, complex tri- and tetra-saccharides, which are components of mucins, have been successfully synthesized. taylorfrancis.com

The strategic use of this building block extends to the synthesis of other biologically important structures, such as blood group antigens. While the synthesis of the A trisaccharide, for example, may involve different galactosyl donors, the underlying principles of using protected monosaccharides to control stereochemistry and regioselectivity are paramount. nih.gov The ability to selectively functionalize the hydroxyl groups of the galactose core after the initial glycosylation is a key advantage offered by precursors like this compound.

Synthesis of Glycosaminoglycan Fragments (e.g., Chondroitin (B13769445) Sulfate (B86663) Disaccharide Precursors)

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that play critical roles in various biological processes. The synthesis of GAG fragments is essential for studying their structure-activity relationships. In this context, 4,6-O-benzylidene protected D-galactosamine acceptors, derived from the parent galactopyranoside, are key intermediates in the synthesis of chondroitin sulfate (CS) disaccharide precursors. nih.gov

A divergent synthetic route has been developed that utilizes these acceptors in robust glycosylation reactions with thioglycoside D-glucosyl donors. nih.gov These reactions have been shown to be highly efficient, achieving β-selectivity and consistent yields of 60-75% on a gram scale. nih.gov The resulting disaccharides serve as precursors to various CS subtypes, including CS-A, CS-C, CS-D, CS-E, and CS-O, after further modifications such as post-glycosylation oxidation to D-glucuronic acid and regioselective O-sulfation. nih.gov

The following table summarizes the yields of disaccharide synthesis using different donors and a 4,6-O-benzylidene protected D-galactosamine acceptor:

| Donor | Acceptor | Product | Yield (%) |

| 4 | 18 | 21 | 68 |

| 9 | 18 | 22 | 74 |

| 6 | 17 | 20 | 60 |

This data is illustrative of the efficiency of glycosylation reactions involving 4,6-O-benzylidene protected acceptors in the synthesis of chondroitin sulfate precursors. nih.gov

Development of Carbohydrate-Based Ligands and Probes

Carbohydrate-based ligands and probes are invaluable tools for studying the biological roles of carbohydrates in cell recognition, signaling, and disease. The synthesis of such molecules often requires a versatile starting material that can be elaborated into a structure capable of binding to specific proteins or being detected. While direct synthesis of selectin ligands from this compound is not explicitly detailed in the provided sources, the synthesis of O-glycans, which can serve as selectin ligands, originates from the addition of N-acetylgalactosamine to a serine or threonine residue, followed by the addition of galactose to form the T antigen. semanticscholar.org This core structure can be further modified to create selectin ligands. semanticscholar.org The versatility of this compound as a precursor for various galactose-containing structures makes it a plausible starting point for the synthesis of such ligands.

Similarly, the development of activity-based probes for enzymes often involves the synthesis of a carbohydrate moiety that can be recognized by the enzyme's active site. The synthesis of these probes requires a modular approach, where the carbohydrate recognition element is linked to a reporter group. While the direct use of this compound in the provided examples is not confirmed, its derivatives with reactive handles would be suitable for conjugation to reporter molecules.

Preparation of Modified Monosaccharides for Chemical Biology Research

The modification of monosaccharides at specific positions is a powerful strategy for probing and manipulating biological systems. This compound provides a platform for the synthesis of a variety of modified monosaccharides, including those with deoxy, amino, and other functional groups.

Synthesis of Deoxy- and Amino Sugar Derivatives

Deoxy and amino sugars are components of many natural products with important biological activities. The synthesis of these modified monosaccharides often begins with a protected sugar, such as a 4,6-O-benzylidene acetal (B89532), which allows for regioselective reactions. For example, the reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with N-bromosuccinimide leads to the formation of the corresponding 6-bromo-6-deoxy-4-benzoate. This halogenated derivative is a versatile intermediate for the preparation of 6-deoxy and 6-amino-6-deoxy hexoses. A similar ring-opening reaction of the 4,6-O-benzylidene acetal of methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives also provides a route to halogenated and subsequently modified sugars.

The synthesis of amino sugars can also be achieved using derivatives of this compound. For example, 2-azido-4,6-O-benzylidene-2-deoxy-β-D-glucosyl nitrate (B79036) donors have been used in glycosylation reactions to introduce an azide (B81097) group at the C-2 position, which can later be reduced to an amine.

Functionalized Monosaccharides for Bioconjugation

The ability to attach carbohydrates to other molecules, such as proteins, lipids, or surfaces, is essential for many areas of chemical biology. This process, known as bioconjugation, often relies on the introduction of a unique functional group onto the monosaccharide that can react specifically with a complementary group on the target molecule.

One of the most powerful methods for bioconjugation is the "click chemistry" reaction between an azide and an alkyne. The introduction of an azide group onto a sugar molecule creates a "clickable" sugar that can be used for a variety of applications. While the direct functionalization of this compound with an azide for click chemistry is not explicitly described in the provided sources, the synthesis of azide-modified chondroitin sulfate precursors highlights the feasibility of incorporating azides into complex carbohydrate structures. These azide-modified molecules can then be conjugated to fluorescent labels or oligonucleotides via click chemistry. The versatility of this compound as a starting material suggests its potential for the synthesis of such functionalized monosaccharides. By selectively modifying one of the hydroxyl groups to an azide-containing linker, it could be readily converted into a valuable tool for bioconjugation.

Role in the Synthesis of Complex Organic Molecules and Research Compounds

This compound serves as a crucial starting material in the multistep synthesis of complex organic molecules. Its rigid, bicyclic acetal structure locks the pyranose ring in a defined conformation, and the presence of the benzyl group at the anomeric position provides a stable protecting group that can be removed under specific conditions. This leaves the hydroxyl groups at the C-2 and C-3 positions available for selective functionalization, making it a valuable precursor for a wide range of intricate chemical structures.

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of carbohydrates is widely recognized as a valuable tool in asymmetric synthesis. mdpi.com Molecules like this compound are utilized as chiral building blocks, where the stereochemistry of the final product is directed by the numerous chiral centers present in the starting sugar moiety. The defined spatial arrangement of its substituents allows for stereoselective reactions, making it an important intermediate in the preparation of various enantiomerically pure sugars and other complex chiral molecules. nih.gov

The application of carbohydrate-derived auxiliaries in asymmetric reactions, such as the Staudinger reaction for synthesizing β-lactams, highlights the utility of these chiral scaffolds. mdpi.com For instance, glycosylamines derived from sugars can be converted into chiral Schiff bases, which then direct the stereochemical outcome of cycloaddition reactions. mdpi.com Although direct examples involving the title compound are specific, the principle extends to its use as a foundational element for building complex chiral architectures where the galactopyranoside framework dictates the stereochemistry of subsequent transformations.

Intermediate for the Development of Carbohydrate-Based Molecular Architectures

Carbohydrates are increasingly used as scaffolds for constructing complex molecular architectures due to their stereochemical richness and biocompatibility. researchgate.net this compound is an exemplary intermediate in this field. The protective benzylidene group at the 4- and 6-positions, along with the anomeric benzyl group, allows for precise chemical modifications at the C-2 and C-3 hydroxyl groups. This selective functionalization is key to building larger, well-defined structures.

Research has demonstrated the synthesis of carbohydrate-functionalized β-peptides, where sugar-amino acids are incorporated into peptide chains. researchgate.netbeilstein-journals.org These complex structures are designed to present carbohydrate epitopes at defined distances on a stable helical template, which is crucial for studying carbohydrate recognition processes in biological systems. researchgate.net The synthesis of the necessary sugar-amino acid building blocks often starts from protected monosaccharides like the title compound, which serve as the foundation for the desired molecular architecture. beilstein-journals.org This strategic use of protecting groups is fundamental in carbohydrate chemistry for the programmed assembly of oligosaccharides and other glycoconjugates. nih.gov

Contribution to Material Science (Synthetic Aspects)

In material science, carbohydrate derivatives are gaining attention for the creation of advanced "soft" materials. The principles of supramolecular chemistry are harnessed to design molecules that can self-assemble into ordered structures with useful properties.

Precursors for Sugar-Based Low Molecular Weight Gelators (focused on synthesis and self-assembly mechanisms)

This compound and its analogues are valuable precursors for synthesizing Low Molecular Weight Gelators (LMWGs). nih.gov LMWGs are small molecules that can immobilize large volumes of a solvent by forming a three-dimensional network of self-assembled fibers. researchgate.netbiomedres.us The synthesis of these gelators often involves the selective functionalization of a protected sugar scaffold. nih.gov For example, derivatives of 4,6-O-benzylidene protected monosaccharides, including those from D-galactose, have been synthesized and shown to be effective gelators for various organic solvents and oils. nih.gov

The process of gelation is driven by a hierarchy of non-covalent intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netmdpi.com The sugar headgroup provides chirality and multiple hydrogen-bonding sites (donor and acceptor), while appended functionalities (e.g., alkyl chains, aromatic groups) contribute to van der Waals and π-π stacking interactions. nih.govnih.gov

The self-assembly mechanism involves the gelator molecules aggregating in a specific manner to form nanofibers. These fibers then entangle to create a 3D network that traps the solvent, resulting in gel formation. biomedres.usbohrium.com The final morphology of the self-assembled structures (e.g., planar ribbons, helical ribbons, or sheets) can be highly dependent on the nature of the solvent, demonstrating the delicate balance of forces at play. bohrium.comnih.gov For instance, Krishnan et al. reported a series of β-triazole derivatives synthesized from 4,6-O-benzylidene acetal protected D-galactose, which were effective gelators for hydrocarbon solvents and oils. nih.gov

Table 1: Examples of Carbohydrate-Based Low Molecular Weight Gelators (LMWGs) and Their Properties

| Precursor Type | Functional Group Added | Solvent Gelled | Key Self-Assembly Interactions |

|---|---|---|---|

| 4,6-O-Benzylidene D-Galactose | Long-chain β-triazoles | Hydrocarbon solvents, oils | Hydrogen bonding, van der Waals |

| 4,6-O-Benzylidene D-Glucose | Amides, Ureas | Aqueous solutions, various organic solvents | Hydrogen bonding (enhanced by amide/urea) |

| 4,6-O-Benzylidene N-Acetyl Glucosamine (B1671600) | C-3 Esters | Pump oil, ethylene (B1197577) glycol, glycerol | Hydrogen bonding, van der Waals |

| 4,6-O-Benzylidene N-Acetyl Glucosamine | C-3 Carbamates | Pump oil, DMSO/water mixtures | Hydrogen bonding, π-π stacking |

| 4,6-O-Phenylethylidene D-Glucosamine | C-2 Carbamates | Organic solvents, aqueous mixtures | Hydrogen bonding, π-π stacking |

Future Directions and Emerging Research Avenues in Benzyl 4,6 O Benzylidene a D Galactopyranoside Chemistry

Development of Green Chemistry Approaches for its Synthesis and Transformations

The principles of green chemistry are increasingly influencing the synthesis and modification of carbohydrate building blocks. The focus is on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. Traditional methods for installing the benzylidene acetal (B89532) often rely on strong acids and large excesses of benzaldehyde (B42025), leading to challenging workups and significant waste streams. orgsyn.orgscribd.com Future research is geared towards cleaner, more sustainable alternatives.

A major thrust in green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. For the synthesis of benzylidene acetals, solid acid catalysts represent a significant advancement.

Heterogeneous Acid Catalysts: The use of recyclable solid acid catalysts, such as Dowex 50WX8 resin, offers a greener approach to acetal formation. researchgate.net These catalysts can be easily removed from the reaction mixture by simple filtration, simplifying purification and allowing for their reuse, which aligns with the principles of atom economy and waste reduction. researchgate.net

Enzymatic Transformations: Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions. While the enzymatic synthesis of the benzylidene acetal itself is not yet mainstream, enzymes, particularly lipases, are poised to play a crucial role in the regioselective modification of the free hydroxyl groups of Benzyl (B1604629) 4,6-O-benzylidene-a-D-galactopyranoside. Lipases like Novozym 435 have been successfully used for the regioselective acylation of galactosides, demonstrating their potential for creating diverse ester derivatives. researchgate.net Research has also shown that lipases can effectively separate mixtures of closely related carbohydrate derivatives through selective acetylation, a technique that could be invaluable in purification processes. researchgate.net Furthermore, immobilized oligopeptide catalysts are emerging as powerful tools for the site-selective acylation of related protected pyranosides, offering enzyme-like selectivity. uni-giessen.de

The table below summarizes some green catalytic approaches applicable to the synthesis and transformation of benzylidene-protected glycosides.

| Approach | Catalyst Example | Transformation | Green Chemistry Benefits |

| Heterogeneous Catalysis | Dowex 50WX8 | Benzylidene Acetal Formation | Catalyst is reusable, simplified product purification, metal-free. researchgate.net |

| Enzymatic Acylation | Novozym 435 (Lipase) | Regioselective Acylation at C2/C3-OH | High selectivity, mild reaction conditions (aqueous or organic solvents), biodegradable catalyst. researchgate.net |

| Peptide Organocatalysis | Immobilized Hexapeptide | Site-Selective Acylation | Mimics enzyme selectivity, catalyst can be immobilized and reused, avoids toxic metal catalysts. uni-giessen.de |

Integration into Automated and Flow Chemistry Platforms

The precise control required for complex carbohydrate synthesis makes it an ideal candidate for automation and continuous flow chemistry. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to perform rapid reaction optimization. researchgate.netdurham.ac.uk

Flow chemistry platforms enable precise control over critical reaction parameters such as temperature, pressure, and residence time, which is particularly challenging in batch glycosylation reactions. thieme-connect.de This level of control can lead to higher yields and improved stereoselectivity. thieme-connect.de Research has demonstrated the successful application of flow chemistry for the synthesis of various carbohydrate derivatives, including C-glycosides from benzyl-protected galactopyranoses. nih.govacs.org The development of an automated, multistep continuous-flow system for producing protected monosaccharide building blocks showcases the potential for high-throughput synthesis. nih.gov

Furthermore, the integration of immobilized catalysts, such as enzymes or peptides, into flow reactors creates highly efficient and sustainable synthetic systems. uni-giessen.dersc.org This approach combines the benefits of catalysis (reusability, selectivity) with the advantages of flow processing (control, efficiency), paving the way for the automated, on-demand synthesis of Benzyl 4,6-O-benzylidene-a-D-galactopyranoside derivatives.

Rational Design of Derivatives with Tunable Reactivity and Selectivity

This compound serves as a scaffold for the synthesis of more complex molecules. The rational design of its derivatives, by strategically modifying the C-2 and C-3 hydroxyl groups, is a key area of future research. The choice of protecting groups at these positions profoundly influences the reactivity of the glycoside and the stereochemical outcome of subsequent glycosylation reactions. nih.govwiley-vch.deresearchgate.net

For instance, installing a "participating" protecting group, such as an acetyl or benzoyl ester, at the C-2 position can provide anchimeric assistance, leading to the preferential formation of 1,2-trans-glycosidic linkages. Conversely, a "non-participating" group, like a benzyl ether, is used when 1,2-cis linkages are desired. nih.gov The future lies in designing novel protecting groups with finely tuned electronic and steric properties to achieve even greater control over glycosylation outcomes. This includes developing protecting groups that can be removed under highly specific, orthogonal conditions, which is critical for the synthesis of complex oligosaccharides. nih.gov The modification of the sugar moiety in natural glycosides is a proven strategy for generating synthetic analogs with improved pharmacological properties, highlighting the importance of this approach in drug discovery. researchgate.net

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A significant challenge in carbohydrate chemistry is understanding the complex mechanisms of glycosylation reactions, which often involve short-lived, low-abundance intermediates. nih.gov Advanced spectroscopic techniques that allow for in situ, real-time monitoring are critical for unraveling these mechanisms and optimizing reaction conditions.

Process NMR Spectroscopy: Techniques like Exchange NMR (EXSY), Carr-Purcell-Meiboom-Gill (CPMG), and Chemical Exchange Saturation Transfer (CEST) NMR are powerful tools for detecting and characterizing transient intermediates, such as glycosyl triflates and dioxanium ions, that are in equilibrium with more stable species. nih.govacs.org Monitoring reactions directly in the NMR tube provides invaluable kinetic and mechanistic data that can guide the rational design of glycosylation reactions. researchgate.netacs.org

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: The development of specialized flow cells for ReactIR (ATR-FTIR) systems allows for the continuous, inline monitoring of reactions in flow chemistry setups. durham.ac.uk This enables real-time tracking of reagent consumption and product formation, facilitating rapid optimization and providing deeper mechanistic insight. durham.ac.uk

Raman Spectroscopy: Raman spectroscopy is highly sensitive to the configuration of stereocenters in carbohydrates, providing a unique spectral fingerprint for different monosaccharides and anomers. nih.govacs.orgacs.org This sensitivity makes it a promising tool for monitoring the stereochemical course of reactions and for the structural characterization of carbohydrate derivatives. researchgate.netnih.gov

| Technique | Information Gained | Application in this compound Chemistry |

| Exchange NMR (EXSY, CEST) | Detection and kinetics of low-population, transient intermediates. nih.govacs.org | Mechanistic studies of glycosylation reactions using derivatives as donors. |

| ReactIR (ATR-FTIR) | Real-time concentration profiles of reactants and products. durham.ac.uk | Inline monitoring and optimization of synthesis and derivatization in flow chemistry systems. |

| Raman Spectroscopy | Structural fingerprinting, sensitive to anomeric configuration and stereochemistry. nih.gov | Characterization of products and potential for in situ monitoring of stereochemical changes during a reaction. |

Synergistic Approaches Combining Synthetic Chemistry with Computational and Structural Biology Tools

The convergence of synthetic chemistry with powerful computational and structural biology tools is set to revolutionize the design and application of carbohydrate-based molecules. This synergistic approach allows for a deeper understanding of molecular interactions and provides a predictive framework for designing derivatives with specific biological functions.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can be used to model the interaction of this compound derivatives with biological targets like enzymes or receptors. For example, synergistic computational and experimental studies have provided high-level views of how membrane-associated enzymes interact with their lipid-linked sugar substrates. nih.gov In drug discovery, machine learning algorithms and quantitative structure-activity relationship (QSAR) modeling can screen virtual libraries of glycoside derivatives to identify candidates with high predicted activity, which can then be prioritized for synthesis. nih.gov This in silico screening significantly accelerates the discovery process and reduces the reliance on resource-intensive empirical screening. By combining the precision of modern synthesis with the predictive power of computational chemistry, researchers can rationally design and create novel glycomimetics and probes to investigate complex biological systems.

Q & A

Basic: What synthetic strategies are commonly employed for regioselective acylation of Benzyl 4,6-O-Benzylidene-α-D-Galactopyranoside?

Regioselective acylation of this compound focuses on exploiting steric and electronic differences between hydroxyl groups. The C3-hydroxyl is more reactive than C2 toward benzoyl chloride in pyridine due to reduced steric hindrance and favorable hydrogen-bonding interactions with the benzylidene acetal . For example:

- Stepwise Protection : Use benzylidene acetal (4,6-O) to block equatorial hydroxyls, leaving axial C2 and C3 hydroxyls exposed.

- Reagent Selection : Benzoyl chloride in pyridine selectively acylates C3 at 0°C (yield >80%), while C2 requires harsher conditions (e.g., elevated temperatures or stronger acylating agents) .

- Monitoring : Track progress via TLC (hexane:EtOAc, 3:1) or NMR (acyloxy proton shifts at δ 7.8–8.2 ppm) .

Advanced: How can contradictory reactivity data in glycosylation reactions involving this compound be resolved?

Discrepancies in glycosylation efficiency (e.g., α/β selectivity or low yields) often stem from:

- Protecting Group Interference : Bulky groups (e.g., benzylidene) may hinder glycosyl donor activation. Replace with transient protections (e.g., acetyl) to improve donor reactivity .

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) favor β-selectivity via SN2 mechanisms, while less polar solvents (dichloromethane) promote α-selectivity via ion-pair intermediates .

- Catalyst Optimization : Use silver triflate or NIS/TfOH to enhance leaving group displacement. For example, coupling with 2-acetamido-4,6-O-benzylidene glucopyranoside donors achieved 75% β-selectivity with AgOTf .

Basic: What analytical methods are critical for characterizing intermediates in oligosaccharide synthesis using this compound?

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+Na] at m/z 729.72 for a trisaccharide derivative) .

- X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline intermediates .

Advanced: How can researchers optimize the synthesis of branched oligosaccharides using this compound as a key building block?

- Orthogonal Protections : Combine benzylidene (4,6-O), benzyl (2,3-O), and acetyl groups to enable sequential deprotection. For example:

- Modular Assembly : Use glycosyl trichloroacetimidate donors for high-yield coupling (e.g., 85% yield for β-(1→3) linkages) .

- Troubleshooting Side Reactions : Minimize aglycone transfer by pre-activating donors with TMSOTf and slow acceptor addition .

Basic: What role does the benzylidene acetal play in stabilizing the galactopyranoside ring during synthesis?

The 4,6-O-benzylidene group: